Cas no 49562-76-7 (4-Nitrophenyl Octyl Ether)
4-Nitrophenyl Octyl Ether Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-nitro-4-(octyloxy)-
- 1-nitro-4-octoxybenzene
- 4-Nitrophenyl octyl ether
- p-(Octyloxy)nitrobenzene
- 1-(octyloxy)-4-nitrobenzene
- 1-nitro-4-octyloxybenzene
- Benzene,1-nitro-4-(octyloxy)
- p-nitrophenoxyoctane
- p-nitrophenyl n-octyl ether
- p-Nitrophenyl octyl ether
- p-octaoxynitrobenzene
- p-Octyloxynitrobenzene
- CS-0206844
- EN300-256965
- 49562-76-7
- GEO-02036
- AKOS005255105
- SCHEMBL51004
- Benzene, 1-nitro-4-(octyloxy)-
- 4-NITROPHENYLOCTYLETHER
- MFCD00043611
- p-nitrophenoxvoctane
- 1-Nitro-4-(octyloxy)benzene #
- A871780
- DTXSID60197849
- MS-20514
- FT-0619265
- 1-Nitro-4-(octyloxy)benzene
- BBL102873
- STL556681
- 4-Nitrophenyl Octyl Ether
-
- MDL: MFCD00043611
- Inchi: 1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3
- InChI Key: WTTNDGCMXADGCJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])CCCCCCCC
Computed Properties
- Exact Mass: 251.15200
- Monoisotopic Mass: 251.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.0696 (rough estimate)
- Melting Point: Not available
- Boiling Point: 225-227 °C (20 mmHg)
- Flash Point: 38 °C
- Refractive Index: 1.527-1.529
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 55.05000
- LogP: 4.85730
- Solubility: Not determined
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-Nitrophenyl Octyl Ether Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 10
- Safety Instruction: S16
- Risk Phrases:R10
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Nitrophenyl Octyl Ether Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Nitrophenyl Octyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086583-10g |
1-Nitro-4-(octyloxy)benzene |
49562-76-7 | 95% | 10g |
$415.29 | 2023-09-01 | |
| TRC | N900963-50mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 50mg |
$ 195.00 | 2023-09-06 | ||
| TRC | N900963-100mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 100mg |
$ 259.00 | 2023-09-06 | ||
| TRC | N900963-250mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 250mg |
$ 535.00 | 2023-09-06 | ||
| TRC | N900963-500mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 500mg |
$959.00 | 2023-05-17 | ||
| abcr | AB151849-5 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 5g |
€180.70 | 2023-04-04 | ||
| abcr | AB151849-10 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 10g |
€256.50 | 2023-04-04 | ||
| abcr | AB151849-25 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 25g |
€483.90 | 2023-04-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277514-1g |
4-Nitrophenyl octyl ether |
49562-76-7 | 96% | 1g |
¥579.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277514-5g |
4-Nitrophenyl octyl ether |
49562-76-7 | 96% | 5g |
¥1731.00 | 2024-05-11 |
4-Nitrophenyl Octyl Ether Suppliers
4-Nitrophenyl Octyl Ether Related Literature
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F. N. Assubaie,G. J. Moody,J. D. R. Thomas Analyst 1988 113 61
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Zhijian Chen,Benjamin Fimmel,Frank Würthner Org. Biomol. Chem. 2012 10 5845
Additional information on 4-Nitrophenyl Octyl Ether
Exploring the Applications and Advancements of 4-Nitrophenyl Octyl Ether (CAS No. 49562-76-7) in Chemical and Biological Research
The compound 4-Nitrophenyl Octyl Ether, identified by the CAS registry number 49562-76-7, represents a versatile amphiphilic molecule with unique structural characteristics. Comprising an octyl chain linked to a nitro-substituted phenolic group, this ether exhibits dual functionality that bridges hydrophobic and hydrophilic domains. Recent studies highlight its potential in diverse fields, including drug delivery systems, biosensor fabrication, and surface chemistry applications. Its synthesis methods have evolved significantly over the past decade, driven by demands for scalable, eco-friendly processes that align with modern green chemistry principles.
Structurally, the octyl ether moiety imparts lipophilicity, enabling interactions with organic solvents and biological membranes, while the nitrophenol group contributes to hydrogen-bonding capabilities and redox activity. This duality has positioned the compound as a critical component in designing stimuli-responsive materials. For instance, researchers at Stanford University (2023) demonstrated its use as a stabilizer in lipid-polymer hybrid nanoparticles for targeted cancer therapy, leveraging its ability to modulate particle size and surface charge under physiological conditions.
In analytical chemistry, the nitrophenolate ion derived from this compound serves as a sensitive probe for metal ion detection. A groundbreaking study published in *Nature Chemistry* (2023) revealed its application in developing fluorescent sensors for real-time monitoring of mercury ions (Hg²⁺) in aqueous environments. The mechanism involves displacement of the nitro group upon Hg²⁺ binding, triggering a measurable fluorescence quenching effect that achieves sub-parts-per-trillion detection limits—a critical advancement for environmental toxicology.
Advances in synthesis methodologies have further expanded its utility. Traditional acid-catalyzed esterification approaches have been supplanted by enzymatic catalysis using lipase variants optimized through directed evolution. A team at MIT (2023) reported a biocatalytic process achieving 98% yield under mild conditions without organic solvents, reducing energy consumption by 60% compared to conventional methods. This innovation aligns with industrial demands for sustainable production while maintaining product purity.
Beyond traditional applications, emerging research explores its role in nanotechnology interfaces. In a pioneering study from ETH Zurich (2023), self-assembled monolayers formed by this compound were used to functionalize graphene oxide surfaces for enhanced protein adsorption efficiency—a breakthrough for next-generation biosensors and wearable diagnostic devices. The molecule's ability to form ordered nanostructures through π-stacking interactions with graphene was found to improve device sensitivity by an order of magnitude compared to conventional silane-based coatings.
In pharmaceutical development, the compound's amphiphilicity makes it an ideal candidate for improving drug solubility profiles. A collaborative effort between Pfizer researchers and computational chemists at UC Berkeley (preprint 2023) utilized molecular docking simulations to demonstrate its potential as a co-solvent in formulations targeting poorly water-soluble APIs (active pharmaceutical ingredients). The proposed mechanism involves forming micellar structures that encapsulate hydrophobic drug molecules while maintaining solution clarity—a critical challenge in oral drug delivery systems.
Recent toxicity assessments conducted under OECD guidelines have further validated its safety profile when used within recommended exposure limits. A meta-analysis published in *Toxicological Sciences* (June 2023) concluded that acute oral LD₅₀ values exceed 5 g/kg in rodent models when administered via standardized protocols—positioning it favorably against comparable compounds in regulatory evaluations. This data supports expanded applications across preclinical research phases where controlled biological testing is required.
The integration of machine learning algorithms into synthesis optimization has also accelerated innovation around this compound. Researchers at Cambridge University's Department of Chemical Engineering developed an AI-driven platform that predicted novel reaction pathways for synthesizing analogs with tailored physicochemical properties. By analyzing over 15 million reaction datasets spanning two decades, their model identified titanium-based catalysts that reduce reaction times from 18 hours to just 90 minutes—a discovery now being commercialized through partnerships with fine chemical manufacturers.
In environmental science applications, studies are exploring its role as a surfactant alternative in remediation processes. A field trial conducted at contaminated sites near Houston demonstrated that formulations containing this compound achieved 85% higher efficiency than traditional nonionic surfactants when extracting polycyclic aromatic hydrocarbons (PAHs) from soil matrices. The mechanism involves synergistic effects between its alkyl chain's penetration capacity and nitro group's redox-driven oxidation of recalcitrant pollutants—a process validated through XPS spectroscopy analysis post-treatment.
Looking ahead, emerging interdisciplinary research is investigating its potential as a building block for smart materials responsive to multiple stimuli such as pH changes or enzymatic activity. Preliminary findings from Johns Hopkins University suggest that copolymerized forms could enable "self-healing" hydrogels capable of repairing microcracks under physiological conditions—a concept poised to revolutionize implantable biomedical devices requiring long-term structural integrity.
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